![molecular formula C16H14F3N5O3S B2775104 2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 946254-98-4](/img/structure/B2775104.png)
2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C16H14F3N5O3S and its molecular weight is 413.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide , often referred to by its IUPAC name, is a member of the pyrazolo[3,4-d]pyrimidine class of compounds. This class has garnered attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and research findings.
Chemical Structure and Properties
The molecular formula for this compound is C16H17N5O3S, with a molecular weight of approximately 359.4 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its significant pharmacological properties.
Antitumor Activity
Recent studies have highlighted the potential of compounds containing the pyrazolo[3,4-d]pyrimidine scaffold as anticancer agents. For instance, derivatives similar to the compound have shown promising results against various cancer cell lines:
- IC50 Values : The compound exhibited an IC50 value of 2.24 µM against A549 lung cancer cells, significantly lower than that of doxorubicin (9.20 µM), indicating superior potency in inhibiting tumor growth .
- Mechanism of Action : Flow cytometric analysis demonstrated that this compound induces apoptosis in cancer cells. Specifically, treatment with concentrations ranging from 2.0 to 4.0 µM resulted in a notable increase in apoptotic cells (sub-G1 phase), with percentages ranging from 25.1% to 41.0% compared to only 5.1% in control groups .
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[3,4-d]pyrimidine derivatives often hinges on their structural components:
- Key Modifications : Variations in substituents on the pyrazolo[3,4-d]pyrimidine scaffold significantly affect the anticancer efficacy. For example, analogs with different functional groups displayed varying IC50 values, suggesting that specific modifications can enhance or diminish biological activity .
Study 1: Antitumor Efficacy
In a comparative study involving several pyrazolo[3,4-d]pyrimidine derivatives:
Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound 1a | A549 (Lung) | 2.24 | Apoptosis induction |
Compound 1d | MCF-7 (Breast) | 1.74 | Cell cycle arrest |
Doxorubicin | A549 (Lung) | 9.20 | DNA intercalation |
This table illustrates how variations among compounds can lead to different levels of efficacy against specific cancer types .
Pharmacological Insights
The pharmacodynamics and pharmacokinetics of this compound are still under investigation; however, preliminary findings suggest:
科学的研究の応用
Antiviral Applications
Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant antiviral properties. The compound has been evaluated for its efficacy against various viral infections:
- Mechanism of Action : The compound likely interacts with viral enzymes, inhibiting their activity and thus preventing viral replication.
- Case Study : In vitro studies have demonstrated that similar compounds exhibit EC50 values in the low micromolar range against several viruses, suggesting potential effectiveness for our compound as well .
Anticancer Properties
Another promising application of this compound lies in cancer therapeutics:
- Targeting Kinases : The structure of the compound allows it to target specific kinases involved in tumor growth and proliferation. Research has shown that modifications at the thioether substituent can enhance potency against certain cancer cell lines.
- Case Study : A study highlighted that analogs sharing the same core scaffold exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating strong antitumor activity .
Pharmacological Insights
The pharmacological potential of 2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide can be summarized as follows:
Application Area | Mechanism | Efficacy Indicators |
---|---|---|
Antiviral | Inhibition of viral replication | Low micromolar EC50 values |
Anticancer | Targeting kinase pathways | Significant IC50 values against cancer cell lines |
特性
IUPAC Name |
2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O3S/c17-16(18,19)9-1-3-10(4-2-9)21-12(26)8-28-15-22-13-11(14(27)23-15)7-20-24(13)5-6-25/h1-4,7,25H,5-6,8H2,(H,21,26)(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIFSLDUHDTFEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)CSC2=NC3=C(C=NN3CCO)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。